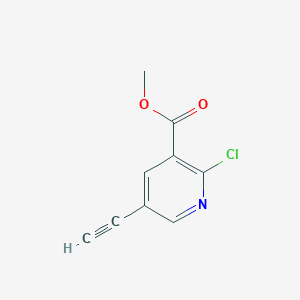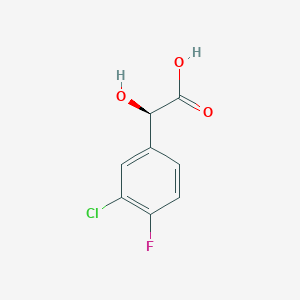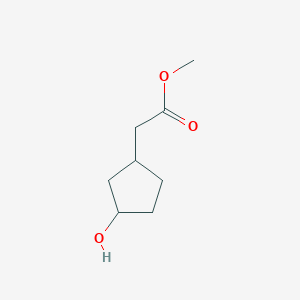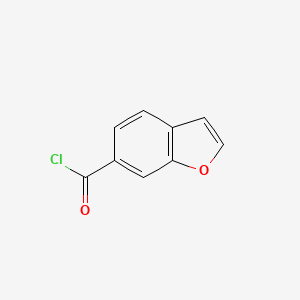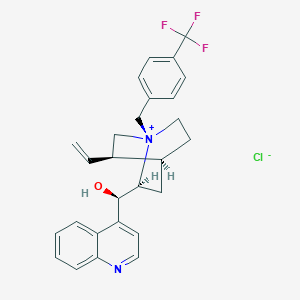![molecular formula C9H15NO2 B11818350 Rac-ethyl (1R,6S,7S)-3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B11818350.png)
Rac-ethyl (1R,6S,7S)-3-azabicyclo[4.1.0]heptane-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-ethyl (1R,6S,7S)-3-azabicyclo[410]heptane-7-carboxylate is a bicyclic compound featuring a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-ethyl (1R,6S,7S)-3-azabicyclo[4.1.0]heptane-7-carboxylate typically involves the following steps:
Formation of the bicyclic structure: This can be achieved through a cyclization reaction involving suitable precursors.
Introduction of the ethyl ester group: This step involves esterification reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Rac-ethyl (1R,6S,7S)-3-azabicyclo[4.1.0]heptane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Rac-ethyl (1R,6S,7S)-3-azabicyclo[4.1.0]heptane-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of rac-ethyl (1R,6S,7S)-3-azabicyclo[4.1.0]heptane-7-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Rac-methyl (1R,6S)-2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride
- Rac-methyl (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylate
- Ethyl (1R,6S)-1-methoxybicyclo[4.1.0]heptane-7-carboxylate
Uniqueness
Rac-ethyl (1R,6S,7S)-3-azabicyclo[4.1.0]heptane-7-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C9H15NO2 |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
ethyl (1R,6S,7S)-3-azabicyclo[4.1.0]heptane-7-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)8-6-3-4-10-5-7(6)8/h6-8,10H,2-5H2,1H3/t6-,7+,8-/m0/s1 |
Clave InChI |
YEUNTQQFKFOGQP-RNJXMRFFSA-N |
SMILES isomérico |
CCOC(=O)[C@H]1[C@@H]2[C@H]1CNCC2 |
SMILES canónico |
CCOC(=O)C1C2C1CNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B11818276.png)
![2,4-Dichloro-7-fluoropyrrolo[2,1-F][1,2,4]triazine](/img/structure/B11818278.png)

![N-(2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazol-5-yl)-2,2,2-trifluoroacetamide](/img/structure/B11818288.png)
